molecular formula C16H17ClN2O5S B12802108 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((1-oxopropyl)amino)phenyl)sulfonyl)-, ethyl ester CAS No. 173908-58-2

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((1-oxopropyl)amino)phenyl)sulfonyl)-, ethyl ester

Cat. No.: B12802108
CAS No.: 173908-58-2
M. Wt: 384.8 g/mol
InChI Key: UCQSWSSAMLXKRN-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((1-oxopropyl)amino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of sulfonyl-substituted pyrroles. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((1-oxopropyl)amino)phenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid group at the 2-position. The sulfonyl group is then added to the pyrrole ring, and the ethyl ester is formed through esterification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((1-oxopropyl)amino)phenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyrrole ring.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((1-oxopropyl)amino)phenyl)sulfonyl)-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((1-oxopropyl)amino)phenyl)sulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole core structure and may have similar chemical properties.

    Sulfonyl-substituted compounds: These compounds contain the sulfonyl group and may exhibit similar reactivity and applications.

Uniqueness

1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((1-oxopropyl)amino)phenyl)sulfonyl)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

173908-58-2

Molecular Formula

C16H17ClN2O5S

Molecular Weight

384.8 g/mol

IUPAC Name

ethyl 1-[5-chloro-2-(propanoylamino)phenyl]sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C16H17ClN2O5S/c1-3-15(20)18-12-8-7-11(17)10-14(12)25(22,23)19-9-5-6-13(19)16(21)24-4-2/h5-10H,3-4H2,1-2H3,(H,18,20)

InChI Key

UCQSWSSAMLXKRN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=C2C(=O)OCC

Origin of Product

United States

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